tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group. The compound’s stereochemistry, denoted by (2R,4R), indicates the specific three-dimensional arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate, forming the tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbamate group back to the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Regeneration of the free amine.
Substitution: Introduction of alkyl or acyl groups at the piperidine ring.
Scientific Research Applications
Tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,4S)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate: The enantiomer of the compound, with different stereochemistry.
Tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: A similar compound with a hydroxymethyl group instead of an aminomethyl group.
Tert-butyl (2R,4R)-4-(methyl)-2-methylpiperidine-1-carboxylate: A derivative with a methyl group instead of an aminomethyl group.
Uniqueness
Tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a chiral building block and its applications in various fields highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-4-(aminomethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-10(8-13)5-6-14(9)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
QGYMPOQFLAXXFG-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
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